molecular formula C12H15ClO2 B14838205 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene

Cat. No.: B14838205
M. Wt: 226.70 g/mol
InChI Key: RYWSYTCGKAFSEW-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-3,5-dihydroxybenzene with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate . The reaction conditions often involve heating the mixture to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene involves its interaction with specific molecular targets. The chlorine atom and the alkoxy groups on the benzene ring influence its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

1-Chloro-3-cyclopropoxy-5-isopropoxybenzene can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and its specific applications in scientific research.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-chloro-3-cyclopropyloxy-5-propan-2-yloxybenzene

InChI

InChI=1S/C12H15ClO2/c1-8(2)14-11-5-9(13)6-12(7-11)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI Key

RYWSYTCGKAFSEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC2CC2)Cl

Origin of Product

United States

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